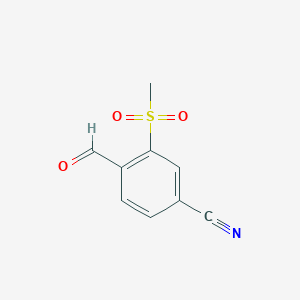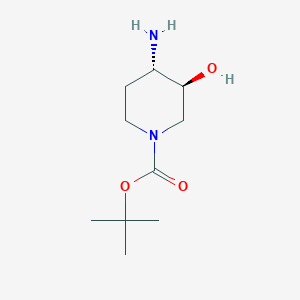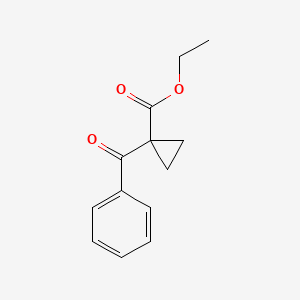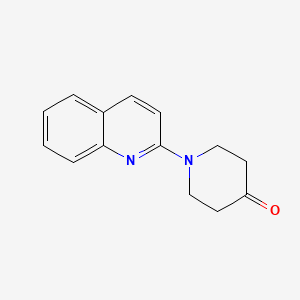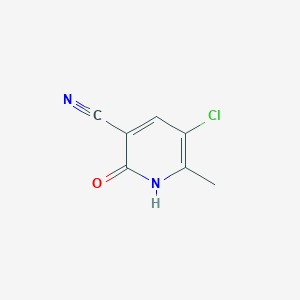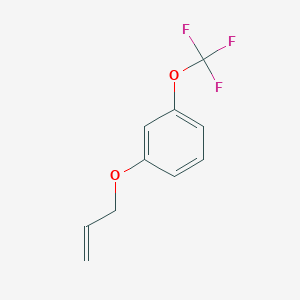
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-
Übersicht
Beschreibung
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, is an organic compound with a molecular formula of C7H7F3O2. It is a colorless liquid with a sweet smell, and is a volatile organic compound (VOC). It has a wide range of applications in the chemical, pharmaceutical, and food industries. It is also used as a solvent in certain laboratory experiments. This compound is produced by the reaction of propene and trifluoromethoxybenzene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, has a wide range of scientific research applications. It is used as a solvent in certain laboratory experiments, and is also used in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, as well as in the production of fragrances and flavorings. Furthermore, it is used as a fuel additive and as a precursor in the production of polymers.
Wirkmechanismus
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, is an organic compound that undergoes a Friedel-Crafts alkylation reaction. In this reaction, propene is reacted with trifluoromethoxybenzene in the presence of an acid catalyst such as aluminum chloride or boron trifluoride. The product of this reaction is the desired benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-.
Biochemical and Physiological Effects
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, has been studied for its potential toxicity. It has been found to be a potential carcinogen, and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is also known to be toxic to the liver, kidneys, and central nervous system. Furthermore, it has been linked to reproductive and developmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that this compound is toxic and can be hazardous if not handled properly. Furthermore, it is flammable and can be explosive if exposed to heat or flame.
Zukünftige Richtungen
The future of benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, research is promising. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Additionally, further research is needed to explore its potential applications in the pharmaceutical, food, and chemical industries. Furthermore, research is needed to identify new synthesis methods for this compound, as well as to explore new uses for it. Finally, research is needed to develop methods to reduce or eliminate its toxicity.
Eigenschaften
IUPAC Name |
1-prop-2-enoxy-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDZZHVRPZREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704021 | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162261-93-9 | |
| Record name | 1-(2-Propen-1-yloxy)-3-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162261-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




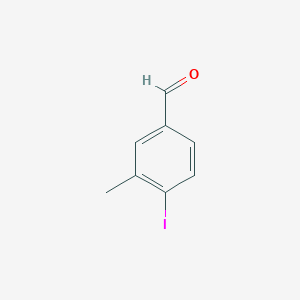

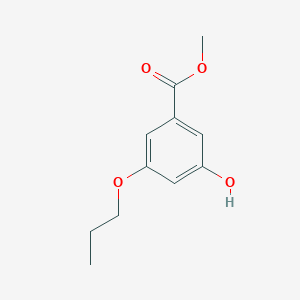

![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)
